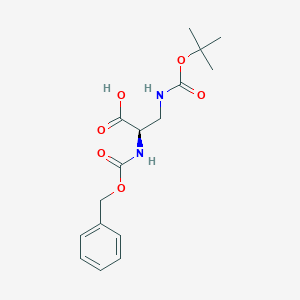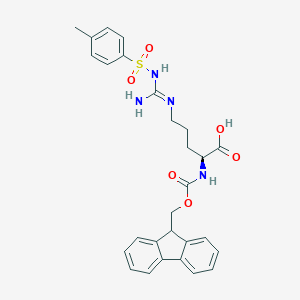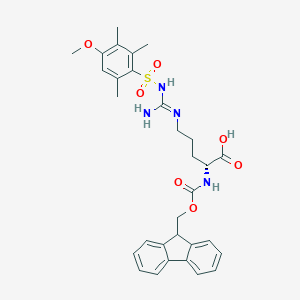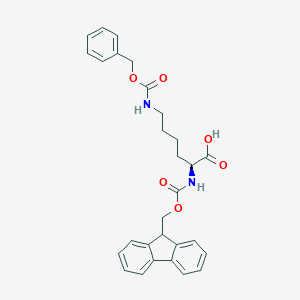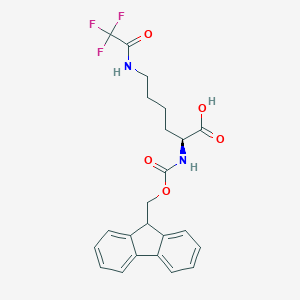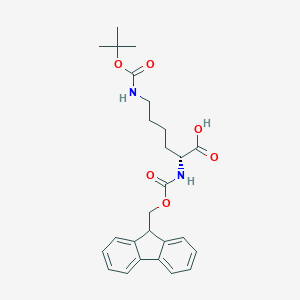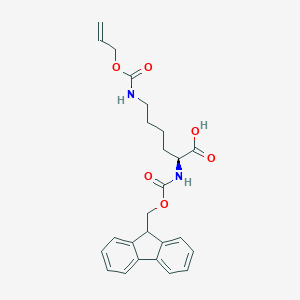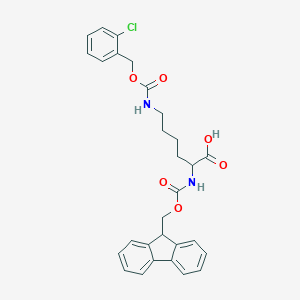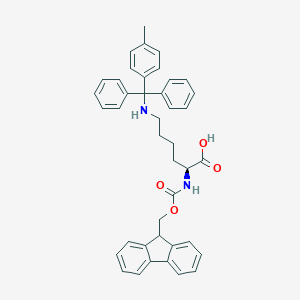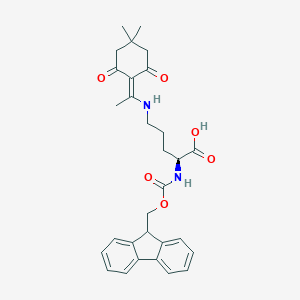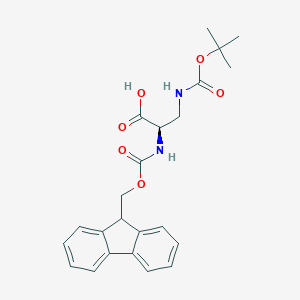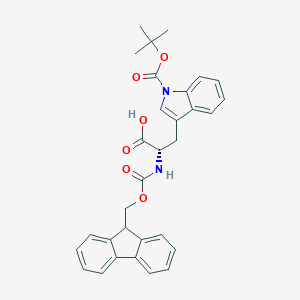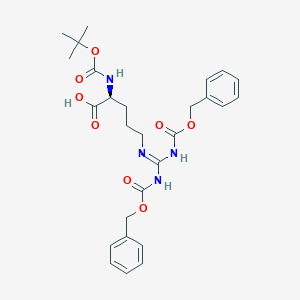
Boc-Arg(Z) 2-OH
描述
Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a white to off-white powder . It is used as a reagent in the preparation of antimalarial, antileishmanial, antimicrobial, cytotoxicity, and metHb formation activities of amino acid amides of quinolinamines .
Synthesis Analysis
Boc-Arg(Z) 2-OH is used in Boc solid-phase peptide synthesis . It is an amino acid building block and derivative of arginine . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .Molecular Structure Analysis
The empirical formula of Boc-Arg(Z) 2-OH is C27H34N4O8 . Its molecular weight is 542.58 . The SMILES string isCC(C)(C)OC(=O)NC@@HOCc1ccccc1)=N/C(=O)OCc2ccccc2)C(O)=O . Chemical Reactions Analysis
Boc-Arg(Z) 2-OH is suitable for Boc solid-phase peptide synthesis . It can be used for the research of inhibitors for processing proteinases .Physical And Chemical Properties Analysis
Boc-Arg(Z) 2-OH is a white to off-white powder . Its optical activity is [α]20/D +2.5±0.5°, c = 1% in methanol . The melting point is approximately 140 °C (dec.) .科学研究应用
“Boc-Arg(Z) 2-OH” is a chemical compound used in proteomics research . Its full name is Nα-Boc-Nδ,Nω-di-Z-L-arginine . It has a molecular weight of 542.58 and its molecular formula is C27H34N4O8 . This compound is typically used as a building block in peptide synthesis .
“Boc-Arg(Z) 2-OH” is a chemical compound used in proteomics research . Its full name is Nα-Boc-Nδ,Nω-di-Z-L-arginine . It has a molecular weight of 542.58 and its molecular formula is C27H34N4O8 . This compound is typically used as a building block in peptide synthesis .
-
Peptide Synthesis : “Boc-Arg(Z) 2-OH” is used as a reagent in the preparation of peptides . Peptides are short chains of amino acids that can be synthesized for various purposes, such as studying protein-protein interactions, enzymatic activity, or other biochemical processes .
-
Drug Development : In the field of pharmaceuticals, “Boc-Arg(Z) 2-OH” could be used in the development of new drugs. For example, it could be used to synthesize peptides that have therapeutic effects .
-
Biochemical Research : “Boc-Arg(Z) 2-OH” could be used in biochemical research to study the structure and function of proteins. For example, it could be used to synthesize peptides that mimic parts of a protein, allowing researchers to study how these parts interact with other molecules .
-
Proteomics : In proteomics, “Boc-Arg(Z) 2-OH” could be used to synthesize peptides for mass spectrometry analysis. This could help researchers identify and quantify the proteins in a sample .
-
Antimalarial Research : “Boc-Arg(Z) 2-OH” is used as a reagent in the preparation of antimalarial, antileishmanial, antimicrobial, cytotoxicity, and metHb formation activities of amino acid amides of quinolinamines .
-
Safety Research : “Boc-Arg(Z) 2-OH” could be used in safety research to study the effects of various substances on biological systems. For example, it could be used to synthesize peptides that are used in toxicity tests .
“Boc-Arg(Z) 2-OH” is a chemical compound used in proteomics research . Its full name is Nα-Boc-Nδ,Nω-di-Z-L-arginine . It has a molecular weight of 542.58 and its molecular formula is C27H34N4O8 . This compound is typically used as a building block in peptide synthesis .
-
Peptide Synthesis : “Boc-Arg(Z) 2-OH” is used as a reagent in the preparation of peptides . Peptides are short chains of amino acids that can be synthesized for various purposes, such as studying protein-protein interactions, enzymatic activity, or other biochemical processes .
-
Drug Development : In the field of pharmaceuticals, “Boc-Arg(Z) 2-OH” could be used in the development of new drugs. For example, it could be used to synthesize peptides that have therapeutic effects .
-
Biochemical Research : “Boc-Arg(Z) 2-OH” could be used in biochemical research to study the structure and function of proteins. For example, it could be used to synthesize peptides that mimic parts of a protein, allowing researchers to study how these parts interact with other molecules .
-
Proteomics : In proteomics, “Boc-Arg(Z) 2-OH” could be used to synthesize peptides for mass spectrometry analysis. This could help researchers identify and quantify the proteins in a sample .
-
Antimalarial Research : “Boc-Arg(Z) 2-OH” is used as a reagent in the preparation of antimalarial, antileishmanial, antimicrobial, cytotoxicity, and metHb formation activities of amino acid amides of quinolinamines .
-
Safety Research : “Boc-Arg(Z) 2-OH” could be used in safety research to study the effects of various substances on biological systems. For example, it could be used to synthesize peptides that are used in toxicity tests .
安全和危害
未来方向
Boc-Arg(Z) 2-OH is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a reagent, it has potential applications in the synthesis of various compounds, including those with antimalarial, antileishmanial, antimicrobial, and cytotoxic properties .
属性
IUPAC Name |
(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRJPLNCTNRXPE-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Arg(Z) 2-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



